N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
CAS No.:
Cat. No.: VC9678550
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O4 |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C21H21N3O4/c1-27-17-8-7-15-11-22-24(21(26)19(15)20(17)28-2)12-18(25)23-16-9-13-5-3-4-6-14(13)10-16/h3-8,11,16H,9-10,12H2,1-2H3,(H,23,25) |
| Standard InChI Key | OAWGEHCFXQDFBA-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3CC4=CC=CC=C4C3)OC |
| Canonical SMILES | COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3CC4=CC=CC=C4C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide, reflects its three primary components:
-
Indenyl moiety: A bicyclic structure comprising fused benzene and cyclopentene rings.
-
Phthalazinone core: A diazine ring fused to a benzene ring, substituted with methoxy groups at positions 7 and 8 and a ketone at position 1.
-
Acetamide bridge: Connects the indenyl and phthalazinone units via an amide bond .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H21N3O4 | |
| Molecular Weight | 379.4 g/mol | |
| CAS Registry Number | 1282096-30-3 | |
| Density | Not Available (N/A) | |
| Melting Point | N/A | |
| Boiling Point | N/A |
Spectroscopic and Computational Data
The compound’s InChIKey (computed as WKQJBWVBTLZEEP-UHFFFAOYSA-N for analogous structures) and SMILES (CCOC1=CC=CC=C1OCC(=O)NC2CCC3=CC=CC=C23) provide identifiers for database searches and computational modeling . X-ray crystallography data are absent, but molecular dynamics simulations predict a planar phthalazinone ring and a semi-rigid indenyl conformation, stabilized by intramolecular hydrogen bonding between the acetamide’s carbonyl and the phthalazinone’s N-H group .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide involves multi-step organic reactions:
-
Phthalazinone Formation: Condensation of 3,4-dimethoxyphthalic anhydride with hydrazine hydrate yields 7,8-dimethoxyphthalazin-1(2H)-one.
-
Acetamide Linker Introduction: Alkylation of the phthalazinone’s nitrogen with chloroacetyl chloride, followed by coupling with 2-aminoindane via a nucleophilic acyl substitution .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Phthalazinone synthesis | Hydrazine hydrate, ethanol, reflux | 65–70% | Recrystallization |
| Acetamide coupling | Chloroacetyl chloride, DCM, 0°C | 45–50% | Column chromatography (SiO2) |
Analytical Characterization
Reaction progress is monitored via thin-layer chromatography (TLC) (Rf = 0.3 in ethyl acetate/hexane, 1:1) and high-performance liquid chromatography (HPLC) (retention time: 8.2 min, C18 column, acetonitrile/water). Nuclear magnetic resonance (NMR) spectra (1H and 13C) confirm the structure, with key signals at δ 2.85–3.10 ppm (indenyl CH2), δ 3.90 ppm (methoxy groups), and δ 8.20 ppm (phthalazinone aromatic protons) .
Structural and Electronic Analysis
Conformational Dynamics
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the lowest-energy conformation positions the phthalazinone and indenyl rings perpendicular to each other, minimizing steric hindrance. The methoxy groups adopt a coplanar arrangement with the phthalazinone ring, enhancing resonance stabilization .
Solubility and Stability
Preliminary studies indicate poor aqueous solubility (<0.1 mg/mL at pH 7.4) but moderate solubility in dimethyl sulfoxide (DMSO) (12 mg/mL). The compound is stable at −20°C for six months but degrades by 15% after 48 hours at 37°C in phosphate-buffered saline, suggesting limited in vivo stability.
Challenges and Future Directions
Synthetic Optimization
Current yields (45–50%) necessitate improved catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis to reduce reaction times.
Pharmacological Profiling
Priority studies should include:
-
In vitro cytotoxicity assays against NCI-60 cancer cell lines.
-
ADMET profiling to assess absorption, distribution, and toxicity.
Table 3: Proposed Research Timeline
| Study | Duration | Objectives |
|---|---|---|
| Synthetic scale-up | 6 months | Increase yield to >70% |
| Kinase inhibition | 12 months | Identify primary targets |
| Preclinical toxicity | 18 months | Determine LD50 in rodents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume